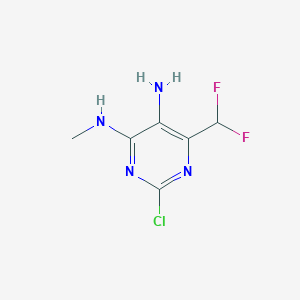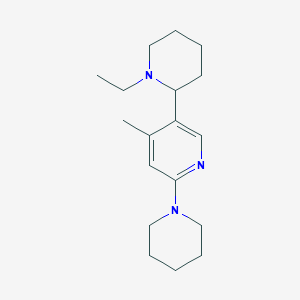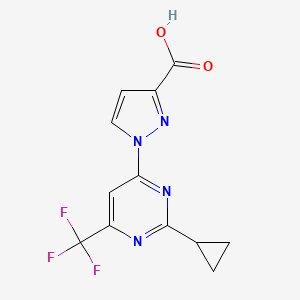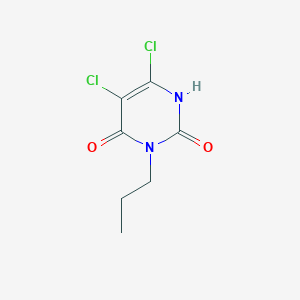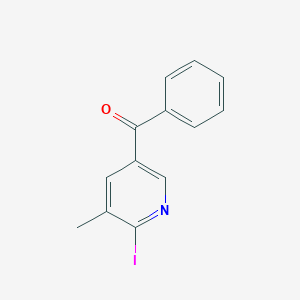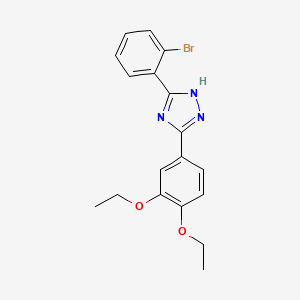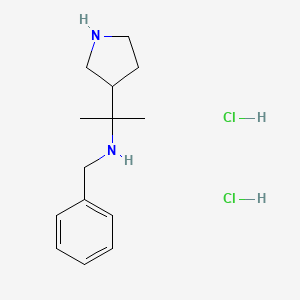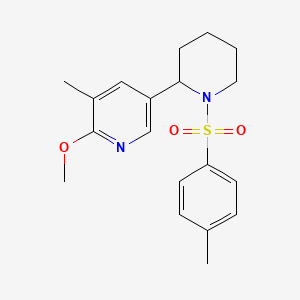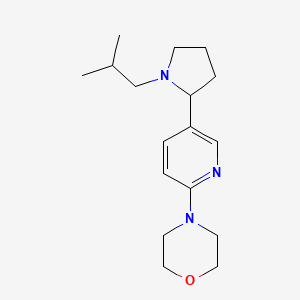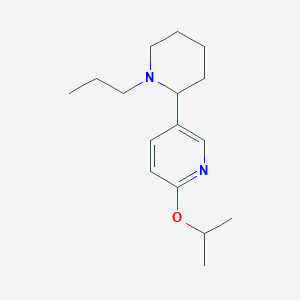
2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C16H26N2O and a molecular weight of 262.39 g/mol . This pyridine derivative is known for its high purity and versatility, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
The exact synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as isopropyl alcohol, piperidine, and various catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving biological pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine can be compared with other similar compounds, such as:
- 2-Isopropoxy-5-(1-methylpiperidin-2-yl)pyridine
- 2-Isopropoxy-5-(1-ethylpiperidin-2-yl)pyridine
- 2-Isopropoxy-5-(1-butylpiperidin-2-yl)pyridine
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the piperidine ring. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical properties and biological activity .
Properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
2-propan-2-yloxy-5-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C16H26N2O/c1-4-10-18-11-6-5-7-15(18)14-8-9-16(17-12-14)19-13(2)3/h8-9,12-13,15H,4-7,10-11H2,1-3H3 |
InChI Key |
FAXOELMBIDKOOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=CN=C(C=C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


